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Compound of Interest

Compound Name: (S)-Baxdrostat

Cat. No.: B12409782 Get Quote

(S)-Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone

synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Its remarkable

selectivity is a cornerstone of its therapeutic potential, minimizing off-target effects, particularly

the inhibition of cortisol synthesis which is mediated by the closely related enzyme, 11β-

hydroxylase (CYP11B1). This guide provides a comparative overview of the cross-reactivity of

(S)-Baxdrostat with other cytochrome P450 (CYP) enzymes, supported by available

experimental data and methodologies.

Quantitative Comparison of Inhibitory Potency
The selectivity of (S)-Baxdrostat has been primarily characterized by its potent inhibition of

CYP11B2 and significantly weaker interaction with CYP11B1. Preclinical in vitro studies have

demonstrated a selectivity of over 100-fold for CYP11B2 compared to CYP11B1.[1] While

comprehensive quantitative data for a broad panel of drug-metabolizing CYP enzymes is

limited in publicly available literature, existing data underscores its targeted mechanism of

action.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12409782?utm_src=pdf-interest
https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36342143/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme
Alternative
Name

IC50 / Ki
Fold
Selectivity vs.
CYP11B2

Reference

CYP11B2
Aldosterone

Synthase
Ki: 13 nmol/L 1x [2]

CYP11B1 11β-hydroxylase
>100-fold higher

than CYP11B2
>100x [1][3][4]

Other CYPs

(e.g., CYP1A2,

2C8, 2C9, 2C19,

2D6, 3A4)

No evidence of

interaction in in

vitro assays

Not Applicable [4]

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of

inhibitor potency. A lower value indicates a more potent inhibitor.

In addition to its high selectivity against CYP11B1, in vitro assays have shown no evidence of

significant interactions between Baxdrostat and other major cytochrome P450 enzymes

responsible for the metabolism of most drugs.[4] This suggests a low potential for (S)-
Baxdrostat to cause drug-drug interactions mediated by the inhibition of these key metabolic

pathways.

Signaling Pathway of Aldosterone Synthesis
Inhibition
The primary mechanism of action of (S)-Baxdrostat is the competitive inhibition of CYP11B2,

which catalyzes the final steps of aldosterone synthesis in the adrenal cortex. By blocking this

enzyme, Baxdrostat effectively reduces aldosterone levels, a key factor in the pathophysiology

of hypertension and other cardiovascular diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12409782?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/36342143/
https://pubmed.ncbi.nlm.nih.gov/36342143/
https://www.researchgate.net/publication/310658373_Preclinical_and_Early_Clinical_Profile_of_a_Highly_Selective_and_Potent_Oral_Inhibitor_of_Aldosterone_Synthase_CYP11B2
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9930700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9930700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9930700/
https://www.benchchem.com/product/b12409782#cross-reactivity-of-s-baxdrostat-with-other-cytochrome-p450-enzymes
https://www.benchchem.com/product/b12409782#cross-reactivity-of-s-baxdrostat-with-other-cytochrome-p450-enzymes
https://www.benchchem.com/product/b12409782#cross-reactivity-of-s-baxdrostat-with-other-cytochrome-p450-enzymes
https://www.benchchem.com/product/b12409782#cross-reactivity-of-s-baxdrostat-with-other-cytochrome-p450-enzymes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12409782?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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